molecular formula C14H14BrNO3S B3644571 N-(2-bromophenyl)-4-ethoxybenzenesulfonamide

N-(2-bromophenyl)-4-ethoxybenzenesulfonamide

Cat. No.: B3644571
M. Wt: 356.24 g/mol
InChI Key: UHJAPHQKPASYON-UHFFFAOYSA-N
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Description

N-(2-bromophenyl)-4-ethoxybenzenesulfonamide: is an organic compound that belongs to the class of sulfonamides These compounds are characterized by the presence of a sulfonamide group attached to an aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-bromophenyl)-4-ethoxybenzenesulfonamide typically involves the reaction of 2-bromoaniline with 4-ethoxybenzenesulfonyl chloride. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted in an organic solvent like dichloromethane or chloroform at room temperature.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: N-(2-bromophenyl)-4-ethoxybenzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Suzuki-Miyaura Coupling: This reaction typically involves the use of a palladium catalyst and a boronic acid or ester as the nucleophile.

Major Products Formed:

    Substitution Products: Depending on the nucleophile used in substitution reactions, various substituted derivatives of this compound can be formed.

Scientific Research Applications

Chemistry: N-(2-bromophenyl)-4-ethoxybenzenesulfonamide is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.

Biology and Medicine: Sulfonamide derivatives, including this compound, have been studied for their potential biological activities. These compounds can exhibit antimicrobial, anti-inflammatory, and anticancer properties .

Industry: In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(2-bromophenyl)-4-ethoxybenzenesulfonamide in biological systems is not fully understood. like other sulfonamides, it is believed to interfere with the synthesis of folic acid in bacteria, thereby inhibiting their growth. The compound may also interact with various enzymes and receptors in the body, leading to its observed biological effects .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of both the bromophenyl and ethoxy groups, which can influence its reactivity and biological activity. This combination of functional groups can make it a versatile intermediate in organic synthesis and a potential candidate for drug development.

Properties

IUPAC Name

N-(2-bromophenyl)-4-ethoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14BrNO3S/c1-2-19-11-7-9-12(10-8-11)20(17,18)16-14-6-4-3-5-13(14)15/h3-10,16H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHJAPHQKPASYON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14BrNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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